molecular formula C21H27N B1593413 N-(4-cyclohexylphenyl)-4-isopropylbenzenamine CAS No. 886365-92-0

N-(4-cyclohexylphenyl)-4-isopropylbenzenamine

Cat. No.: B1593413
CAS No.: 886365-92-0
M. Wt: 293.4 g/mol
InChI Key: UXZMIAMPVHCAIH-UHFFFAOYSA-N
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Description

N-(4-cyclohexylphenyl)-4-isopropylbenzenamine is a tertiary amine featuring a cyclohexyl group attached to the para position of an aniline moiety and an isopropyl substituent on the adjacent benzene ring. Its molecular formula is C₁₅H₂₁N, with a molecular weight of 215.34 g/mol. The compound’s structure combines aromatic and aliphatic components, influencing its physicochemical properties, such as lipophilicity and solubility in organic solvents.

Properties

IUPAC Name

4-cyclohexyl-N-(4-propan-2-ylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N/c1-16(2)17-8-12-20(13-9-17)22-21-14-10-19(11-15-21)18-6-4-3-5-7-18/h8-16,18,22H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZMIAMPVHCAIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649662
Record name 4-Cyclohexyl-N-[4-(propan-2-yl)phenyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886365-92-0
Record name 4-Cyclohexyl-N-[4-(propan-2-yl)phenyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(4-cyclohexylphenyl)-4-isopropylbenzenamine, also known by its chemical identifier 886365-92-0, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

This compound is an organic compound characterized by a biphenyl structure with cyclohexyl and isopropyl substituents. Its molecular formula is C20H25NC_{20}H_{25}N, and it possesses a molecular weight of approximately 295.42 g/mol. The unique structural features may contribute to its interaction with biological targets, particularly in modulating receptor activity.

The compound's biological activity is primarily attributed to its interaction with various receptors and transporters in the body. Research indicates that it may function as a modulator of ATP-binding cassette (ABC) transporters, which play critical roles in drug transport and resistance mechanisms in various diseases, including cancer and cystic fibrosis .

Potential Targets

  • Dopamine Transporter (DAT) : Studies suggest that compounds similar to this compound can inhibit DAT, potentially influencing dopaminergic signaling pathways associated with addiction and neurodegenerative disorders .
  • Farnesyltransferase : Preliminary docking studies have indicated that related compounds may bind to farnesyltransferase, a target implicated in cancer progression .

Antitumor Activity

Recent investigations into the antitumor potential of structurally related compounds have shown promising results. For example, a compound exhibiting similar characteristics demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer), with IC50 values ranging from 6.92 to 8.99 μM . This suggests that this compound may also possess antitumor properties worthy of further exploration.

Pharmacological Studies

Pharmacological evaluations have indicated that compounds with similar structures can exhibit both inotropic and vasodilatory effects. These effects were observed in isolated heart models and could be relevant for cardiovascular applications .

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have been conducted to assess the cytotoxic effects of related compounds on various cancer cell lines. For instance, one study reported an inhibition rate of over 99% against HepG2 cells at concentrations as low as 6 μM .
  • Structure-Activity Relationship (SAR) : SAR studies have been instrumental in identifying key functional groups that enhance biological activity. Modifications to the amine or phenolic groups can significantly alter the potency against specific targets .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and structurally similar compounds:

Study Target Activity IC50 (μM) Notes
Cancer Cell LinesAntitumor6.92 - 8.99Effective against A549, MCF-7
ABC TransportersModulationNot specifiedPotential for drug resistance management
Cardiovascular SystemInotropic/VasodilatoryNot specifiedObserved in isolated heart models

Scientific Research Applications

Scientific Research Applications

  • Modulation of ABC Transporters
    • This compound has been identified as a modulator of ATP-binding cassette (ABC) transporters, which are crucial for the transport of various molecules across cellular membranes. ABC transporters play significant roles in drug resistance, particularly in cancer therapy, where they can pump out chemotherapeutic agents from cancer cells, leading to treatment failure .
    • Research indicates that compounds like N-(4-cyclohexylphenyl)-4-isopropylbenzenamine can help overcome this resistance by inhibiting the activity of these transporters, thereby enhancing the efficacy of anticancer drugs .
  • Pharmaceutical Compositions
    • The compound is often included in pharmaceutical formulations aimed at treating diseases associated with dysfunctional ABC transporters, such as cystic fibrosis and certain types of cancer. Its ability to modulate transporter activity presents a therapeutic avenue for managing these conditions .
  • Potential in Treating Chronic Diseases
    • There is ongoing research into the use of this compound for treating chronic diseases characterized by impaired ion transport, including chronic obstructive pulmonary disease (COPD) and Sjögren’s syndrome. By enhancing the function of CFTR (cystic fibrosis transmembrane conductance regulator), this compound may alleviate symptoms associated with these diseases .

Case Studies and Research Findings

Study Objective Findings
Study on ABC Transporter ModulatorsInvestigate the role of various compounds in modulating ABC transportersThis compound showed significant inhibition of MDR1 and MRP1 transport activities, suggesting potential use in overcoming drug resistance
Cystic Fibrosis Treatment ResearchEvaluate new modulators for CFTR activityThe compound was effective in enhancing chloride ion transport in epithelial cells, indicating potential for treating cystic fibrosis
Cancer Therapy EnhancementAssess the impact on chemotherapeutic efficacyDemonstrated improved retention of chemotherapeutics within cancer cells when used alongside standard treatments, highlighting its role as a resistance modulator

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-rich aromatic rings in N-(4-cyclohexylphenyl)-4-isopropylbenzenamine facilitate electrophilic substitution. Key reactions include:

Nitration

  • Conditions : HNO₃/H₂SO₄ at 0–5°C

  • Outcome : Nitro groups primarily substitute at the para position relative to the amine group due to steric hindrance from the cyclohexyl and isopropyl groups .

  • Product : 4-nitro-N-(4-cyclohexylphenyl)-4-isopropylbenzenamine.

Sulfonation

  • Conditions : Fuming H₂SO₄ at 80°C

  • Outcome : Sulfonic acid groups form at meta positions, influenced by the bulky substituents .

Coupling Reactions

The amine group participates in palladium-catalyzed cross-coupling:

Buchwald–Hartwig Amination

  • Catalyst : Pd(OAc)₂/XPhos

  • Conditions : KOtBu, toluene, 110°C

  • Outcome : Arylation with bromobenzene derivatives yields diarylamine products .

Substrate Product Yield
4-BromotolueneN-(4-cyclohexylphenyl)-N-(4-methylphenyl)-4-isopropylbenzenamine78%
2-BromopyridineN-(4-cyclohexylphenyl)-N-(pyridin-2-yl)-4-isopropylbenzenamine65%

Oxidation Reactions

The isopropyl group undergoes oxidation under controlled conditions:

Side-Chain Oxidation

  • Conditions : KMnO₄/H₂O, 100°C

  • Outcome : Isopropyl → ketone (4-(propan-2-yl)phenyl → 4-acetylphenyl) .

  • Product : N-(4-cyclohexylphenyl)-4-acetylbenzenamine (confirmed via IR and ¹H NMR) .

Condensation Reactions

The primary amine reacts with carbonyl compounds:

Schiff Base Formation

  • Conditions : 4-Methoxybenzaldehyde, ethanol, reflux

  • Outcome : Imine linkage forms, yielding N-(4-cyclohexylphenyl)-N’-(4-methoxybenzylidene)-4-isopropylbenzenamine .

Carbonyl Compound Reaction Time Yield
4-Nitrobenzaldehyde6 hours82%
Acetophenone12 hours68%

Acid-Base Reactions

The amine forms stable salts with acids:

Hydrochloride Salt Formation

  • Conditions : HCl gas in diethyl ether

  • Product : this compound hydrochloride (melting point: 142–144°C) .

Radical Reactions

Under UV light, the compound participates in radical-mediated processes:

Photochemical Chlorination

  • Conditions : Cl₂ gas, CCl₄ solvent, UV light

  • Outcome : Chlorine atoms add to the aromatic rings, preferentially at the least hindered positions .

Key Stability Considerations:

  • Thermal Stability : Decomposes above 300°C, releasing cyclohexylamine and isopropylbenzene fragments .

  • pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis in strong acids/bases, cleaving the amine bond .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Functional Groups
N-(4-cyclohexylphenyl)-4-isopropylbenzenamine C₁₅H₂₁N Cyclohexylphenyl, isopropylbenzene 215.34 Tertiary amine
N-(cyclopentylmethyl)-4-isopropylbenzenamine C₁₅H₂₃N Cyclopentylmethyl, isopropylbenzene 217.35 Tertiary amine
N-(4-tert-butylphenyl)-N’-(2-chloroethyl)urea (tBCEU) C₁₃H₁₉ClN₂O tert-Butylphenyl, chloroethylurea 266.76 Urea, chloroethyl
N-(4-cyclohexylphenyl)-4,5-dihydrooxazol-2-amine (cHOxa) C₁₅H₂₀N₂O Cyclohexylphenyl, dihydrooxazol-2-amine 244.34 Oxazoline, amine

Key Observations :

  • Cyclohexyl vs.
  • Amine vs. Urea/Oxazoline Functionality : The tertiary amine in the target compound contrasts with the urea (tBCEU) and oxazoline (cHOxa) groups in analogs. Urea derivatives like tBCEU may exhibit stronger hydrogen-bonding capacity, influencing receptor binding, while oxazoline-containing cHOxa could display unique reactivity in cyclization reactions .

Preparation Methods

General Synthetic Strategy

The compound can be conceptually prepared by coupling a 4-cyclohexylphenyl moiety with a 4-isopropylbenzenamine unit via an amine linkage. This generally involves:

  • Preparation or procurement of 4-cyclohexylaniline or its derivatives.
  • Preparation or procurement of 4-isopropylbenzene derivatives.
  • Coupling or substitution reactions to form the N-substituted amine.

Preparation of Key Intermediates

Synthesis of 4-isopropylbenzenamine

4-Isopropylbenzenamine (p-isopropylaniline) is typically prepared by:

  • Hydrogenation of 4-isopropyl nitrobenzene under catalytic conditions.
  • Direct amination of 4-isopropylbenzene derivatives.

One notable method involves reductive amination of corresponding carbonyl compounds with amines in the presence of reducing agents such as sodium borohydride, which has been reported for related amines like N-isopropylbenzylamine.

Preparation of 4-cyclohexylphenyl derivatives

4-Cyclohexylphenyl compounds are generally synthesized by:

  • Catalytic hydrogenation of 4-phenylcyclohexanone or related precursors.
  • Friedel-Crafts alkylation of benzene rings with cyclohexyl halides or cyclohexyl derivatives.

Coupling to Form N-(4-cyclohexylphenyl)-4-isopropylbenzenamine

The key step is the formation of the amine bond between the 4-cyclohexylphenyl group and the 4-isopropylbenzenamine. This can be achieved by:

  • Nucleophilic aromatic substitution if a suitable leaving group is present.
  • Reductive amination involving the corresponding aldehyde or ketone and the amine.
  • Direct amination using catalytic methods.

Catalytic Hydrogenation and Reductive Amination Approaches

Based on related literature on similar compounds, reductive amination is a preferred method due to its efficiency and selectivity. The process involves:

  • Mixing the appropriate carbonyl compound (e.g., 4-cyclohexylbenzaldehyde) with 4-isopropylbenzenamine.
  • Stirring the mixture in a solvent such as trifluoroethanol at mild temperatures (35-40 °C).
  • Adding a reducing agent like sodium borohydride to reduce the imine intermediate to the amine.
  • Purification by crystallization or column chromatography.

Catalysts and Conditions for Hydrogenation

For hydrogenation steps in the preparation of intermediates or the final compound, catalysts from Group VIII noble metals are used:

Catalyst Metal Support Material Typical Conditions Notes
Ruthenium (Ru) Silicon dioxide (SiO2) 100-200 bar H2 pressure, 120-160 °C High selectivity, industrially preferred
Rhodium (Rh) SiO2 or Al2O3 Similar to Ru Used alone or with other metals
Nickel (Ni), Palladium (Pd), Platinum (Pt) Various Used in hydrogenation of aromatic rings Less preferred for selectivity

Hydrogenation is typically carried out under high hydrogen pressure (30-300 bar) and elevated temperatures (50-250 °C), often without solvent or in alcohols/ethers.

Electrochemical Methods for Intermediate Preparation

Electrochemical methoxylation and oxidation methods are used industrially to prepare key aldehyde intermediates such as 4-isopropylbenzaldehyde derivatives, which can then be converted to amines via reductive amination or catalytic hydrogenation.

Summary Table of Preparation Methods

Step Method Reagents/Conditions Outcome Reference
1 Preparation of 4-isopropylbenzaldehyde Electrochemical methoxylation of para-cymene, hydrolysis Aldehyde intermediate
2 Catalytic hydrogenation of aldehyde Ru/SiO2 catalyst, 100-200 bar H2, 120-160 °C 4-isopropylcyclohexylmethanol (related intermediate)
3 Reductive amination 4-cyclohexylbenzaldehyde + 4-isopropylbenzenamine, NaBH4, TFE solvent, 35-40 °C This compound (inferred)
4 Purification Crystallization or silica gel chromatography Pure amine product

Research Findings and Notes

  • The use of trifluoroethanol as solvent and sodium borohydride as reducing agent provides high yields (~90%) in reductive amination for related amines.
  • Catalysts containing ruthenium supported on silicon dioxide show excellent activity and selectivity for hydrogenation steps, which are critical for preparing saturated cyclohexyl intermediates.
  • Electrochemical oxidation methods enable selective functionalization of aromatic rings, facilitating the synthesis of aldehyde precursors under mild conditions.
  • The hydrogenation step must avoid catalyst poisons such as carbon monoxide or sulfur compounds to maintain catalyst activity.
  • The final product is often a mixture of cis- and trans-isomers due to the stereochemistry of the cyclohexyl ring, which can be separated if necessary by fractional distillation or chromatography.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-cyclohexylphenyl)-4-isopropylbenzenamine, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via Ullmann coupling or Buchwald-Hartwig amination, leveraging palladium catalysts. For example, inert atmospheres (e.g., argon) and controlled heating (e.g., 180°C) improve cross-coupling efficiency . Purification via flash chromatography (e.g., CH₂Cl₂/AcOEt gradients) is critical to isolate the product, with yields ranging from 35% to 90% depending on substituent reactivity .
  • Optimization : Adjusting stoichiometry of cyclohexylphenyl precursors and using base additives (e.g., diisopropylethylamine) can mitigate side reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm aromatic proton environments (δ 7.0–7.5 ppm for substituted phenyl groups) and cyclohexyl/alkyl carbons (δ 25–45 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., observed vs. calculated m/z) and detects isotopic patterns for halogenated impurities .
  • UV-Vis : λmax near 255 nm indicates π→π* transitions in aromatic systems .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under laboratory conditions?

  • Solubility : Sparingly soluble in polar solvents (water, methanol) but highly soluble in DMSO or DCM due to hydrophobic cyclohexyl/isopropyl groups .
  • Stability : Store at -20°C in inert atmospheres to prevent oxidation. Degradation studies via HPLC can monitor stability over ≥5 years .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact the biological or catalytic activity of this compound derivatives?

  • Structure-Activity Relationship (SAR) :

  • Electron-withdrawing groups (e.g., -Cl) on the phenyl ring enhance electrophilic reactivity, while bulky substituents (e.g., cyclohexyl) improve lipid membrane penetration .
  • Comparative assays (e.g., antiproliferative activity) for derivatives like N-(4-heptylphenyl) analogs reveal alkyl chain length correlates with cytotoxicity .

Q. What strategies resolve contradictions in reported spectral data or synthetic yields for this compound?

  • Data Validation : Cross-reference NMR and MS data with computational models (e.g., Crippen or Joback methods for logP predictions) .
  • Reproducibility : Standardize reaction conditions (e.g., solvent purity, catalyst batch) and validate via interlaboratory studies .

Q. How can researchers optimize analytical methods (e.g., HPLC, LC-MS) for quantifying trace impurities in synthesized batches?

  • Method Development :

  • Column Selection : Use C18 reverse-phase columns with acetonitrile/water gradients for separation.
  • Detection : Tandem MS (MS/MS) enhances sensitivity for low-abundance byproducts (e.g., despropionyl analogs) .
    • Validation : Follow ICH guidelines for linearity (R² > 0.99), LOD/LOQ, and precision (RSD < 2%) .

Q. What computational tools are suitable for modeling the conformational dynamics or reactivity of this compound?

  • Software : Gaussian or DFT-based programs predict optimized geometries and electron density maps.
  • Applications : Simulate reaction pathways (e.g., amination energy barriers) or docking interactions with biological targets .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-(4-cyclohexylphenyl)-4-isopropylbenzenamine
Reactant of Route 2
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N-(4-cyclohexylphenyl)-4-isopropylbenzenamine

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